N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Structural biology Medicinal chemistry Scaffold differentiation

N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (C14H10ClF3N2O, MW 314.69 g/mol) is a synthetic benzamide derivative featuring a 6-chloropyridin-3-ylmethyl moiety linked via a methylene bridge to a 2-(trifluoromethyl)benzamide core. This compound belongs to the broader class of N-pyridinylbenzamides, which have been explored as antimycobacterial agents, HDAC inhibitors, and ion channel modulators.

Molecular Formula C14H10ClF3N2O
Molecular Weight 314.69 g/mol
Cat. No. B12512700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
Molecular FormulaC14H10ClF3N2O
Molecular Weight314.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C14H10ClF3N2O/c15-12-6-5-9(7-19-12)8-20-13(21)10-3-1-2-4-11(10)14(16,17)18/h1-7H,8H2,(H,20,21)
InChIKeyPRORSPULEPZYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide: A Structurally Distinct Benzamide Scaffold for Research Procurement


N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (C14H10ClF3N2O, MW 314.69 g/mol) is a synthetic benzamide derivative featuring a 6-chloropyridin-3-ylmethyl moiety linked via a methylene bridge to a 2-(trifluoromethyl)benzamide core [1]. This compound belongs to the broader class of N-pyridinylbenzamides, which have been explored as antimycobacterial agents, HDAC inhibitors, and ion channel modulators [2]. Its defining structural signature—a flexible methylene spacer between the pyridine and amide nitrogen—distinguishes it from both directly linked N-pyridinylbenzamides and the ethyl-linked fluopyram fungicide scaffold [1][2].

Why N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide Cannot Be Interchanged with Other N-Pyridinylbenzamides or Fluopyram Analogs


Within the N-pyridinylbenzamide class, minor structural variations—linker length, pyridine substitution position, and benzamide substitution pattern—produce profound differences in target engagement and biological activity [1]. Directly linked N-(6-chloropyridin-3-yl)benzamides such as ICA-27243 act as selective KCNQ2/Q3 potassium channel activators (EC50 = 0.38 µM), whereas the ethyl-linked analog fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide [2][3]. The target compound's unique methylene spacer and ortho-trifluoromethyl substitution place it in an unexplored region of this chemical space. Procurement of generic N-pyridinylbenzamides without exact structural matching risks introducing a compound with entirely divergent pharmacology, as confirmed by the ZINC database annotation that no biological activity has been reported for this specific scaffold [4].

Quantitative Differentiation Evidence for N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide


Structural Differentiation: Methylene Linker vs. Direct Attachment and Ethyl Linker in N-Pyridinylbenzamides

The target compound possesses a methylene (-CH2-) spacer between the 6-chloropyridin-3-yl group and the amide nitrogen. This contrasts with ICA-27243, which has a direct N-pyridinyl attachment, and fluopyram, which has an ethylene (-CH2CH2-) spacer. In the N-pyridinylbenzamide antimycobacterial series, N-(pyridin-2-yl)benzamides were generally more active than N-(pyridin-3-yl)benzamides, indicating that the attachment position and linker flexibility critically modulate bioactivity [1]. No head-to-head pharmacological comparison between the target compound and these analogs has been reported, a data gap explicitly confirmed by ZINC/ChEMBL [2].

Structural biology Medicinal chemistry Scaffold differentiation

Benzamide Substitution Pattern: Ortho-CF3 vs. 3,4-Difluoro vs. Meta-CF3 in Reported Bioactive Analogs

The target compound bears a 2-(trifluoromethyl) substituent on the benzamide ring. This ortho-CF3 pattern differs from ICA-27243 (3,4-difluoro), the antimycobacterial lead compounds 23/24 (3-CF3), and fluopyram (2-CF3, but with a different pyridine substitution). In the antimycobacterial series, the 3-CF3 substitution on the benzamide was associated with the most potent activity (MIC = 7.81 µg/mL, 26 µM), while 4-CF3 analogs were inactive [1]. Ortho-CF3 substitution introduces steric hindrance and electronic effects that may alter amide bond geometry and target binding. However, no biological data exist for this specific ortho-CF3, methylene-linked scaffold [2].

SAR analysis Benzamide pharmacophore Substituent effects

Absence of Documented Biological Annotation: A Blank-Slate Scaffold for Novel Target Discovery

The ZINC database, which aggregates bioactivity data from ChEMBL, explicitly annotates this compound with: 'There is no known activity for this compound' [1]. The SEA (Similarity Ensemble Approach) prediction algorithm applied to this scaffold returned only low-confidence predictions (P-value ≥ 48) against pituitary adenylate cyclase-activating polypeptide type I receptor, with no high-confidence target predictions [1]. This stands in stark contrast to its closest structural analogs: ICA-27243 has well-characterized KCNQ2/Q3 activation (EC50 = 0.38 µM, >100-fold selectivity over KCNQ1 and KCNQ4) [2], and fluopyram is a commercial SDHI fungicide with extensive resistance characterization [3].

Chemical probe development Target identification Novel chemical space

Optimal Research and Procurement Applications for N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide


Scaffold-Hopping Medicinal Chemistry: Exploring the Methylene-Linked N-Pyridinylbenzamide Chemical Space

This compound serves as a strategic scaffold-hopping starting point between directly linked N-pyridinylbenzamides (e.g., ICA-27243, KCNQ activators) and ethylene-linked analogs (e.g., fluopyram, SDHI fungicides). The methylene spacer introduces conformational flexibility that may unlock binding modes inaccessible to either shorter or longer linkers [1]. Researchers pursuing novel IP in ion channel modulation, HDAC inhibition, or antimycobacterial programs can use this compound to probe linker-length SAR without committing to the well-precedented direct-attachment or ethylene-linked scaffolds already claimed in existing patents [2].

Phenotypic Screening and Chemoproteomics Target Deconvolution

Because the ZINC/ChEMBL databases confirm no known bioactivity for this compound [1], it is an ideal candidate for unbiased phenotypic screening. Unlike ICA-27243 (precedented KCNQ2/Q3 activity) or fluopyram (known SDHI target), this compound carries no pharmacological annotation that might bias hit triage. Procurement of this compound enables target-ID campaigns via affinity-based proteomics (e.g., thermal proteome profiling, photoaffinity labeling) to discover entirely novel target engagement, particularly relevant for institutions seeking first-in-class target opportunities in unexplored chemical space [1].

Ortho-Trifluoromethyl Benzamide SAR Probe in HDAC and Kinase Inhibitor Programs

The 2-(trifluoromethyl)benzamide substructure is distinct from the 3,4-difluoro and 3-CF3 patterns found in characterized N-pyridinylbenzamides [2]. Ortho-CF3 benzamides have been reported as privileged fragments in HDAC inhibitor design (e.g., entinostat analogs) and certain kinase inhibitor scaffolds, but systematic exploration of ortho-CF3 effects on benzamide geometry and target recognition remains incomplete [3]. This compound provides a well-defined vector for probing ortho-substituent conformational and electronic effects in amide-based inhibitor series.

Agrochemical Lead Diversification and Resistance-Breaking Analog Design

Fluopyram, the closest commercial analog, faces evolving fungal resistance mutations in SDH subunits [2]. The target compound's structural divergence—shorter methylene linker and altered pyridine substitution (6-Cl vs. fluopyram's 3-Cl-5-CF3)—offers a rational diversification strategy for identifying SDHI analogs that retain efficacy against resistant strains. The compound can serve as a building block for focused libraries aimed at overcoming known SDH mutations (e.g., H277Y, H134R) that compromise fluopyram binding [2].

Quote Request

Request a Quote for N-((6-Chloropyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.